molecular formula C5H10ClF2NO2S B2813757 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hcl CAS No. 2361643-40-3

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hcl

Cat. No. B2813757
CAS RN: 2361643-40-3
M. Wt: 221.65
InChI Key: ZJQVCJUXTJYMSG-UHFFFAOYSA-N
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Description

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hcl, also known as Compound A, is a synthetic molecule . It has a CAS Number of 2445791-16-0 and a molecular weight of 207.63 .


Synthesis Analysis

The synthetic chemistry of azetidines is an important yet undeveloped research area . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(((difluoromethyl)sulfonyl)azetidine hydrochloride . The InChI code is 1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They have been used in various synthetic transformations leading towards the synthesis of functionally decorated heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound is in powder form . It has a molecular weight of 207.63 . The storage temperature is 4°C .

Scientific Research Applications

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(difluoromethylsulfonylmethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)3-4-1-8-2-4;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQVCJUXTJYMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CS(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride

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